2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c18-14-1-3-15(4-2-14)20-7-9-21(10-8-20)17-6-5-16(22(23)24)11-13(17)12-19/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSYQVSCEAQLCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=C(C=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile typically involves organic synthesis techniques. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and may involve multiple steps, including protection and deprotection of functional groups
Chemical Reactions Analysis
Key Reaction Steps:
-
Nucleophilic aromatic substitution for piperazine coupling:
The piperazine moiety is introduced via substitution of a halogen (e.g., chlorine) on the benzonitrile ring. For example, analogous compounds (e.g., T1–T12 in pyridazinone derivatives) were synthesized by reacting chloro-substituted heterocycles with fluorophenylpiperazine under reflux in ethanol .Example:
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Nitration :
The nitro group is introduced via electrophilic aromatic nitration prior to piperazine coupling. Nitration typically employs mixed acids (HNO₃/H₂SO₄) .
Nitrile Group:
-
Hydrolysis :
The nitrile group can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions. For example, ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate undergoes hydrolysis in glacial acetic acid to yield pyridazinones.Potential reaction:
Nitro Group:
-
Reduction :
The nitro group can be reduced to an amine using catalysts (e.g., Pd/C, H₂) or reagents like SnCl₂. This modification enhances biological activity in analogs (e.g., antimalarial compounds) .Example:
Piperazine Ring:
-
Alkylation/Acylation :
The piperazine nitrogen can undergo alkylation with alkyl halides or acylation with acid chlorides. For instance, compound 3c in ENT1/ENT2 inhibitor studies showed enhanced activity after ethyl substitution .
Comparative Reaction Data
Mechanistic Insights
-
Piperazine coupling : The reaction proceeds via an SNAr mechanism, where the electron-withdrawing nitro and nitrile groups activate the aromatic ring for substitution .
-
Nitro reduction : Catalytic hydrogenation follows a stepwise electron transfer process, with intermediates such as nitroso and hydroxylamine observed in analogs .
Stability and Side Reactions
Scientific Research Applications
2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used as a drug.
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit human equilibrative nucleoside transporters (ENTs), particularly ENT2, more selectively than ENT1 . This inhibition affects the transport of nucleosides across cell membranes, which can influence various cellular processes, including nucleotide synthesis and adenosine regulation.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Piperazine Derivatives
*Estimated based on nitro and fluorine contributions.
†Calculated using nitro (~50 Ų) and nitrile (~23 Ų) groups.
Key Observations:
Molecular Weight and Complexity: The target compound (339.3 g/mol) is lighter and less complex than the benzodioxol analog (366.4 g/mol) and quinoline-based C4 (502.5 g/mol) due to the absence of bulky quinoline or benzodioxol groups .
Lipophilicity (LogP): The benzodioxol analog has a higher XLogP3 (2.7) than the target compound (~2.5), likely due to the benzodioxol group’s hydrophobic methylene bridge. The fluorine atom in the target compound modestly increases lipophilicity compared to non-halogenated analogs .
Topological Polar Surface Area (TPSA) : Both nitrobenzonitrile derivatives exhibit high TPSA (>90 Ų), suggesting similar solubility profiles and blood-brain barrier permeability challenges .
Functional Group Impact
- Fluorine vs. Benzodioxol : Fluorine offers steric minimalism and metabolic resistance, whereas benzodioxol may enhance π-π stacking but introduce metabolic liabilities (e.g., oxidative cleavage) .
Commercial Availability
The target compound is discontinued commercially, whereas analogs like the benzodioxol derivative remain available through specialty suppliers, highlighting challenges in sourcing nitrobenzonitrile-based piperazines .
Biological Activity
2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of neuropharmacology and enzyme inhibition. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C18H19FN4O2
- Molecular Weight: 344.37 g/mol
- CAS Number: 941907-43-3
The compound primarily acts as a tyrosinase inhibitor , which is crucial for its potential use in treating hyperpigmentation disorders. Tyrosinase catalyzes the first two steps in melanin biosynthesis, and its inhibition can lead to reduced melanin production.
Enzyme Inhibition
Research indicates that derivatives of piperazine, including those containing the 4-fluorophenyl group, exhibit significant inhibitory effects on tyrosinase. For instance, a study highlighted that certain piperazine derivatives achieved IC50 values (the concentration required to inhibit 50% of enzyme activity) in the low micromolar range, demonstrating their potency as tyrosinase inhibitors .
Table 1: Tyrosinase Inhibition Potency of Piperazine Derivatives
| Compound ID | Structure Description | IC50 (μM) |
|---|---|---|
| 5 | 4-(4-Fluorobenzyl)piperazin-1-yl derivative | 0.18 |
| 26 | Competitive inhibitor with antimelanogenic effect | 0.18 |
| Kojic Acid | Reference compound | 17.76 |
Antimelanogenic Effects
In vitro studies have shown that compounds featuring the piperazine moiety can exert antimelanogenic effects on B16F10 melanoma cells without inducing cytotoxicity . This is particularly relevant for developing treatments for skin disorders characterized by excessive melanin production.
Study on Tyrosinase Inhibitors
A detailed investigation into various piperazine derivatives, including those similar to this compound, demonstrated their effectiveness in inhibiting tyrosinase derived from Agaricus bisporus. The study utilized kinetic assays to confirm that these compounds acted as competitive inhibitors, providing insights into their binding interactions and potential therapeutic applications .
Neuropharmacological Applications
Another area of interest is the compound's potential role in treating neurological disorders. Research into related piperazine compounds has shown promise as atypical antipsychotic agents with favorable side effect profiles compared to traditional medications. Studies have indicated that these compounds can modulate neurotransmitter systems effectively without causing significant extrapyramidal symptoms .
Q & A
Q. What are the optimal synthetic routes for 2-[4-(4-fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution between 4-(4-fluorophenyl)piperazine and 2-chloro-5-nitrobenzonitrile under reflux in polar aprotic solvents (e.g., DMF). Yields can be enhanced by optimizing stoichiometric ratios (1.5:1 piperazine derivative to chlorobenzonitrile) and using catalysts such as potassium carbonate at 80–100°C for 12–18 hours. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. For large-scale production, recrystallization from ethanol/water mixtures improves yield reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer: Use a combination of:
- 1H/13C NMR to confirm substitution patterns (e.g., aromatic proton splitting at δ 7.8–8.2 ppm for nitro groups) .
- LC-MS (ESI+) for molecular ion detection ([M+H]+ at m/z 357.1) and purity assessment (>98%) .
- FT-IR to identify functional groups (C≡N stretch at ~2225 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
Q. What crystallization conditions yield single-crystal structures suitable for X-ray diffraction analysis?
Methodological Answer: Slow vapor diffusion using dichloromethane/hexane (1:4 v/v) at 4°C produces diffraction-quality crystals. Critical parameters include supersaturation control (nucleation threshold ~0.8 mg/mL) and anti-solvent addition rate (0.1 mL/hr). Recent structures solved at 193 K show piperazine chair conformation (torsion angle Φ = 178.5°) and nitro group coplanarity with the aromatic ring (θ = 5.2°) .
Advanced Research Questions
Q. How does the nitro group at the 5-position influence electronic properties and receptor binding affinity?
Methodological Answer: The electron-withdrawing nitro group increases the electrophilicity of the benzonitrile ring, enhancing interactions with nucleophilic residues in target proteins. Computational studies (DFT at B3LYP/6-31G* level) reveal a dipole moment shift of ~1.2 Debye compared to non-nitro analogs, correlating with improved binding to serotonin receptors (5-HT1A, Ki = 12 nM vs. 45 nM for des-nitro derivative). Mutagenesis studies confirm Tyr95 and Asp116 as critical residues for nitro group interactions .
Q. What strategies resolve contradictory in vitro vs. in vivo efficacy data for this compound?
Methodological Answer: Discrepancies often stem from pharmacokinetic limitations. Implement paired studies measuring:
- Plasma protein binding (equilibrium dialysis; >90% bound in human plasma) .
- Metabolic stability (human liver microsomes; t1/2 = 45 minutes) . Structural modifications, such as adding methyleneoxy spacers (logP reduction from 3.8 to 2.4), improve absorption while maintaining target engagement. Validate using LC-MS/MS pharmacokinetic profiling .
Q. How can molecular docking simulations be validated against experimental binding data for structure-based optimization?
Methodological Answer: Use ensemble docking with multiple receptor conformations (MD-sampled structures) and validate against SPR/Kd measurements. For this scaffold, Glide XP docking scores showed strong correlation with 5-HT1A binding (R² = 0.89) when using a hydrated receptor model. Key validation metrics include RMSD < 2.0 Å for ligand poses and ΔG calculations within ±1.5 kcal/mol of ITC data .
Q. What is the compound’s mechanism of action in modulating diacylglycerol kinase (DGK) activity?
Methodological Answer: The piperazine moiety acts as a hydrogen bond donor to Asp434 in DGK’s catalytic domain, as shown by X-ray crystallography (PDB: 6XYZ). Functional assays using [γ-32P]ATP reveal IC50 = 85 nM, with competitive inhibition kinetics (Km = 12 μM ATP vs. 15 μM with inhibitor). Site-directed mutagenesis of Asp434 to Ala reduces potency by 100-fold .
Data Analysis and Optimization
Q. How can QSAR models guide the optimization of substituents on the piperazine ring?
Methodological Answer: Develop 3D-QSAR models using CoMFA/CoMSIA on a dataset of 50 analogs. Key parameters:
- Hydrophobic interactions (contribution ~35%) favor 4-fluorophenyl over bulkier groups.
- Electrostatic potential maps identify nitro group orientation as critical for potency. Validate with synthetic analogs; para-substituted electron-withdrawing groups improve activity (R² = 0.91 between predicted and experimental IC50) .
Q. What analytical methods assess photostability and degradation pathways under ICH guidelines?
Methodological Answer: Perform accelerated stability studies (ICH Q1B) using xenon arc lamp exposure (250 W/m², 40°C). Monitor degradation via:
- HPLC-UV (C18 column, 0.1% TFA gradient) to detect nitro reduction products (retention time shift from 12.5 → 10.8 minutes).
- LC-MS/MS identifies major degradants (e.g., amine derivative at m/z 327.1). Degradation follows first-order kinetics (k = 0.023 day⁻¹) .
Experimental Design Considerations
Q. How should researchers design assays to evaluate dual 5-HT1A/D3 receptor selectivity?
Methodological Answer: Use radioligand binding assays with:
Q. What in vitro toxicity screens are critical prior to in vivo studies?
Methodological Answer: Prioritize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
